molecular formula C13H10ClFN2 B11860879 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline

5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline

Cat. No.: B11860879
M. Wt: 248.68 g/mol
InChI Key: IQKUORBAQSGDPK-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(pyridin-2-yl)indoline
  • 7-Fluoro-2-(pyridin-2-yl)indoline
  • 5-Chloro-7-fluoroindoline

Uniqueness

5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indole derivatives and contributes to its diverse applications .

Properties

Molecular Formula

C13H10ClFN2

Molecular Weight

248.68 g/mol

IUPAC Name

5-chloro-7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10ClFN2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2

InChI Key

IQKUORBAQSGDPK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=CC=N3

Origin of Product

United States

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